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molecular formula C13H20N2O B8484994 3-(Aminomethyl)-1-benzylpiperidin-4-ol

3-(Aminomethyl)-1-benzylpiperidin-4-ol

Cat. No. B8484994
M. Wt: 220.31 g/mol
InChI Key: VMMZFPZMISQAMO-UHFFFAOYSA-N
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Patent
US06608078B2

Procedure details

A mixture of 1-benzyl-3-cyano-4-hydroxypiperidine (2.3 g, 10.64 mmole) and lithium aluminum hydride (0.6 g, 15.97 mmole) in dry tetrahydrofuran (50 ml) was refluxed for 2 hr. The reaction mixture was cooled at 5° C. and quenched with water, aqueous NaOH (10%) and filtered. Filtrate was concentrated to dryness to afford crude 3-aminomethyl-1-benzyl-4-hydroxypiperidine. Yield 2.1 g (89.6%) C13H20N2O, m/z 221 (M+1), PMR (CDCl3): 1.1-1.9 (3H, m, H3 & H5), 2.1 (1H, m, H6), 2.82 (2H, m, H2), 3.4-3.96 (3H, m, H6 & CH2NH2), 4.16 (1H, m, H4), 4.84 (2H, s, N—CH2Ar), 7.34 (5H, m, ArH).
Name
1-benzyl-3-cyano-4-hydroxypiperidine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([C:15]#[N:16])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:16][CH2:15][CH:10]1[CH:11]([OH:14])[CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-benzyl-3-cyano-4-hydroxypiperidine
Quantity
2.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)O)C#N
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water, aqueous NaOH (10%)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCC1CN(CCC1O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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